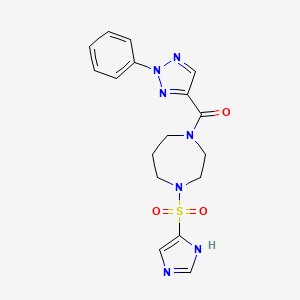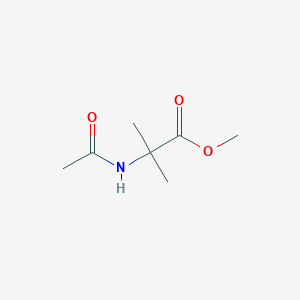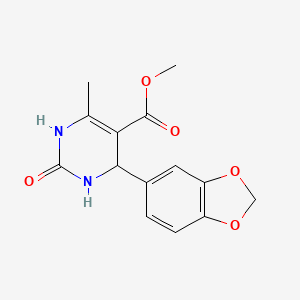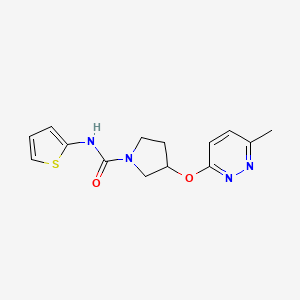![molecular formula C19H15N3O2 B2723062 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile CAS No. 303995-74-6](/img/structure/B2723062.png)
5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is a chemical compound with the molecular formula C19H15N3O2 It is known for its unique structure, which includes an isoxazole ring, a phenyl group, and a methoxyaniline moiety
科学的研究の応用
5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile typically involves the reaction of 4-methoxyaniline with a suitable vinyl compound, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
類似化合物との比較
Similar Compounds
- 5-[2-(4-Aminoanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
- 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
- 5-[2-(4-Nitroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
Uniqueness
5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a versatile building block in synthetic chemistry.
特性
IUPAC Name |
5-[(E)-2-(4-methoxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-23-16-9-7-15(8-10-16)21-12-11-18-17(13-20)19(22-24-18)14-5-3-2-4-6-14/h2-12,21H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQHNZOYGOYNMH-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2722980.png)
![Methyl 4-({[1-(4-chlorophenyl)-2-oxo-3-pyrrolidinylidene]methyl}amino)benzenecarboxylate](/img/structure/B2722982.png)


![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B2722988.png)

![4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2722993.png)
![Tert-butyl 2-[(2-bromoacetyl)amino]acetate](/img/structure/B2722994.png)

![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)



